4-Methyl-n-[(3-nitrophenyl)carbamothioyl]benzamide
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Overview
Description
4-Methyl-n-[(3-nitrophenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C15H13N3O3S It is a derivative of benzamide, characterized by the presence of a nitrophenyl group and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-n-[(3-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 4-methylbenzoyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, followed by purification through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-n-[(3-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-Methyl-n-[(3-nitrophenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-n-[(3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-n-[(4-nitrophenyl)carbamothioyl]benzamide
- 2-Methyl-4-nitrophenyl n-(4-methyl-3-nitrophenyl)carbamate
- Methyl (4-nitrophenyl)carbamate
Comparison
4-Methyl-n-[(3-nitrophenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-10-5-7-11(8-6-10)14(19)17-15(22)16-12-3-2-4-13(9-12)18(20)21/h2-9H,1H3,(H2,16,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNLATQIBSJSQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00968398 |
Source
|
Record name | 4-Methyl-N-{[(3-nitrophenyl)imino](sulfanyl)methyl}benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00968398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5363-15-5 |
Source
|
Record name | 4-Methyl-N-{[(3-nitrophenyl)imino](sulfanyl)methyl}benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00968398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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